(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining chromene and benzo[d]thiazole moieties, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the chromene and benzo[d]thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced analogs of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may enable it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate include other chromene and benzo[d]thiazole derivatives. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of chromene and benzo[d]thiazole moieties. This structural feature may confer distinct reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-12-8-13(2)20-15(9-12)24(11-19(26)28-3)22(30-20)23-21(27)18-10-16(25)14-6-4-5-7-17(14)29-18/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRZRYILAQOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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